Ethyl 4-methyl-4-pentenoate
Description
Contextualization within Unsaturated Esters Research
Unsaturated esters are a significant class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. Their value lies in the dual reactivity of the ester and the alkene functional groups, which can undergo a wide array of chemical transformations. Research in this area often focuses on the development of new synthetic methodologies, the exploration of novel reactivity patterns, and the application of these compounds in the synthesis of natural products, polymers, and fine chemicals.
Ethyl 4-methyl-4-pentenoate is situated within this research landscape as a structurally distinct unsaturated ester. Unlike its linear isomer, ethyl 4-pentenoate, the presence of a methyl group on the double bond at the C4 position introduces specific steric and electronic properties that influence its chemical behavior. Research on unsaturated esters often involves comparative studies to understand how variations in substitution patterns affect reactivity. For instance, the position of the double bond is a critical factor; the terminal double bond in ethyl 4-pentenoate allows for reactions like lactonization under specific conditions, a pathway that is altered by the substitution in this compound.
Significance of the Methyl Branch at C4 in Chemical Reactivity and Synthetic Utility
The methyl group at the C4 position of this compound has a profound impact on its reactivity and utility in organic synthesis. This influence can be understood through the interplay of steric and electronic effects.
Steric Effects: The methyl group introduces steric hindrance around the double bond. This can influence the regioselectivity and stereoselectivity of reactions. For example, in metal-catalyzed reactions, the bulky methyl group can direct the approach of the catalyst to the less hindered face of the alkene. This steric hindrance can also affect the rate of reactions, sometimes slowing them down compared to less substituted alkenes.
Electronic Effects: The methyl group is an electron-donating group through hyperconjugation. This increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards certain electrophiles.
A notable example of the unique reactivity of this compound is its iron carbonyl-promoted isomerization. In a study published in The Journal of Organic Chemistry, it was demonstrated that this compound can be isomerized to its α,β-unsaturated ester isomer in a high yield of 90% using ultraviolet photolysis in the presence of iron pentacarbonyl. acs.org This type of isomerization is a valuable transformation in organic synthesis as it allows for the conversion of a less reactive terminal alkene into a more versatile conjugated system. The high yield obtained for this specific substrate highlights its suitability for this transformation.
The presence of the C4 methyl group also influences its potential use in polymerization. For instance, a related compound, ethyl 4-methyl-3-oxo-4-pentenoate, has been studied in radical copolymerization with methyl methacrylate. tandfonline.com The reactivity of such monomers is influenced by the substitution on the double bond.
Overview of Niche Applications in Specialty Chemicals Research
This compound serves as a valuable intermediate in the synthesis of specialty chemicals. Its bifunctional nature allows it to be a precursor to a variety of more complex molecules. While not as widely used as some other esters in high-volume applications, it has found its place in specific research and development areas.
One area of interest is in the synthesis of fine chemicals and complex organic molecules. For example, the isomerization to its α,β-unsaturated counterpart opens up possibilities for its use in Michael additions and other conjugate addition reactions, which are fundamental processes in the construction of carbon-carbon and carbon-heteroatom bonds.
There is some ambiguity regarding its application in the fragrance industry. While a related compound, ethyl 2-acetyl-4-methyl-4-pentenoate, is noted for its fruity, floral, and aromatic scent profile, some sources suggest that this compound itself is not typically used for fragrance applications. google.comthegoodscentscompany.com This distinction underscores the subtle structural changes that can have a significant impact on the sensory properties of a molecule.
The compound is also utilized as a building block in more complex synthetic sequences. For instance, unsaturated esters with similar structures are used in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals and agrochemicals. longdom.org The specific substitution pattern of this compound makes it a candidate for the synthesis of particular substituted heterocyclic systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| CAS Number | 4911-54-0 | nih.gov |
| Appearance | Liquid | |
| Boiling Point | 85 °C at 20 mmHg | |
| Density | 0.891 g/mL at 25 °C | |
| Refractive Index | 1.425 (n20/D) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Data available, confirms the presence of ethyl ester and methyl-substituted alkene protons. | imperial.ac.uk |
| ¹³C NMR | Data available, confirms the carbon skeleton of the molecule. | imperial.ac.uk |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ester group around 1740 cm⁻¹. | researchgate.netthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSPBUHUUTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392296 | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4911-54-0 | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Ethyl 4 Methyl 4 Pentenoate
Esterification Reactions with Mechanistic Optimization
The most direct route to Ethyl 4-methyl-4-pentenoate is the Fischer esterification of 4-methyl-4-pentenoic acid with ethanol (B145695). This classic method, while straightforward, is a reversible reaction, necessitating strategic optimization to achieve high yields. operachem.commasterorganicchemistry.com
Acidic Catalysis and Reaction Parameter Optimization
Fischer esterification is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.com
The optimization of the reaction involves manipulating conditions to shift the chemical equilibrium towards the product side, in accordance with Le Châtelier's principle. A primary strategy is the continuous removal of water, a byproduct of the reaction. This is often accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture as it forms. Another common approach is to use one of the reactants in a large excess. masterorganicchemistry.com
Investigation of Molar Ratios, Temperature, and Solvent Effects
The efficiency of the esterification is highly dependent on the interplay of several key parameters. Detailed investigation into these factors allows for the fine-tuning of the synthesis for maximum yield and reaction rate. rsc.org
Molar Ratios: Using a large excess of the alcohol (ethanol) is a common and effective strategy to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio can dramatically increase the product yield at equilibrium. masterorganicchemistry.com
Temperature: The reaction is typically conducted at the reflux temperature of the solvent. operachem.com This provides the necessary activation energy for the reaction to proceed at a reasonable rate without boiling off the reactants. The choice of solvent, often the excess alcohol itself, dictates the reaction temperature.
Solvent: Ethanol frequently serves as both the reactant and the solvent. Alternatively, an inert solvent like toluene (B28343) can be used, particularly in conjunction with a Dean-Stark trap to facilitate azeotropic removal of water. operachem.com The solvent's purity is crucial, as contaminants can interfere with the catalyst or introduce side reactions.
| Parameter | Condition/Effect | Rationale |
|---|---|---|
| Molar Ratio (Ethanol:Acid) | High (e.g., >3:1) | Shifts equilibrium toward product formation (Le Châtelier's Principle). masterorganicchemistry.com |
| Temperature | Reflux | Provides sufficient activation energy for the reaction to proceed efficiently. operachem.com |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Protonates the carboxylic acid, activating the carbonyl group for nucleophilic attack. masterorganicchemistry.com |
| Solvent | Ethanol or Toluene | Ethanol acts as both reactant and solvent. Toluene allows for azeotropic water removal. operachem.com |
| Water Removal | Dean-Stark Apparatus | Continuously removes a byproduct, driving the equilibrium towards the ester product. |
Claisen Rearrangement Strategies for Analogous Compounds
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, provides a sophisticated route to γ,δ-unsaturated esters that are structurally analogous to this compound. masterorganicchemistry.comorganic-chemistry.orgwiley.com This -sigmatropic rearrangement involves the concerted transformation of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.orgwiley.com
Utilizing 2-Methyl-3-butene-2-ol and Trimethyl Orthoacetate Precursors
A notable application of this strategy is the synthesis of methyl 3,3-dimethyl-4-pentenoate, an important intermediate for pyrethroid insecticides. google.compatsnap.com This process uses 2-methyl-3-butene-2-ol and trimethyl orthoacetate as the key precursors. google.com The reaction mechanism involves an initial acid-catalyzed isomerization of 2-methyl-3-butene-2-ol, followed by a condensation with trimethyl orthoacetate and a subsequent Claisen rearrangement. google.com
Phosphoric Acid Catalysis in Integrated Reaction-Rectification Systems
To enhance the efficiency of the Claisen rearrangement for industrial applications, an integrated reaction-rectification process, also known as reactive distillation, can be employed. google.comsrce.hrscispace.com In a patented method for producing methyl 3,3-dimethyl-4-pentenoate, phosphoric acid is used as the catalyst. google.com
The entire process, including the initial isomerization and the Claisen rearrangement, occurs within a single unit comprising a stirring reactor connected to a rectification tower. google.com This setup allows for the continuous removal of the methanol (B129727) byproduct from the top of the column, which effectively drives the reaction forward and leads to high yields of the desired ester. google.com The optimization of this system involves controlling several parameters, as detailed in the table below.
| Parameter | Range/Value | Reference |
|---|---|---|
| Catalyst | Phosphoric Acid | google.com |
| Catalyst Dosage (% of total raw material mass) | 0.5 - 5.0% (Preferred: 0.8 - 2.0%) | google.com |
| Mass Ratio (2-Methyl-3-butene-2-ol : Trimethyl Orthoacetate) | 1 : 1.2 - 2.0 (Preferred: 1 : 1.3 - 1.5) | google.com |
| Reaction Temperature | 160 - 200 °C (Preferred: 170 - 190 °C) | google.com |
| Reaction Pressure | 0.5 - 1.5 MPa (Preferred: 0.8 - 1.3 MPa) | google.com |
| Reaction Time | 10 - 30 hours (Preferred: 20 - 25 hours) | google.com |
| Rectification Reflux Ratio | 1:1 - 1:20 (Preferred: 1:3 - 1:15) | google.com |
Isomerization Studies in Synthesis
The position of the double bond in pentenoate esters is critical to their chemical properties and subsequent reactivity. Studies have explored the catalytic isomerization of these compounds, particularly the conversion of olefin esters into their more stable α,β-unsaturated counterparts.
Research has demonstrated that this compound can be effectively isomerized using an iron carbonyl catalyst. researchgate.netevitachem.com In a process involving ultraviolet photolysis with pentacarbonyliron(0) (Fe(CO)₅), this compound is converted to its α,β-unsaturated isomer in high yield (90%). researchgate.netacs.org The mechanism involves the Fe(CO)₃ unit catalyzing the olefin isomerization while also stabilizing the resulting α,β-unsaturated ester product through π-coordination, leading to yields far exceeding those from simple acid catalysis. researchgate.netacs.org This method has also been successfully applied to other olefin esters, such as methyl 3-butenoate and methyl oleate. researchgate.netacs.org
| Starting Material | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Fe(CO)₅ / UV photolysis | Ethyl 4-methyl-2-pentenoate (α,β-unsaturated ester) | 90% | researchgate.netacs.org |
| Methyl 3-butenoate | Fe(CO)₅ / UV photolysis | α,β-unsaturated ester | 94% | researchgate.netacs.org |
| Methyl Oleate | Fe(CO)₅ / UV photolysis | Methyl octadec-trans-2-enoate | 70% | acs.org |
Olefin Isomerization for Alpha,Beta-Unsaturated Esters
The isomerization of olefinic esters, such as this compound, into their α,β-unsaturated counterparts is a valuable transformation in organic synthesis. One effective method involves promotion by iron carbonyl complexes. scientificlabs.co.ukevitachem.com Ultraviolet photolysis of an olefin ester with a stoichiometric amount of iron pentacarbonyl (Fe(CO)₅) in a solvent like hexanes leads to the formation of an Fe(CO)₃(η⁴-α,β-ester) complex. acs.orgresearchgate.net In this complex, the newly formed α,β-unsaturated ester is stabilized through an η⁴-oxadiene π coordination, where the olefin and ester carbonyl groups bind to the Fe(CO)₃ unit. acs.orgresearchgate.net
The iron tricarbonyl group not only catalyzes the isomerization of the double bond but also stabilizes the resulting α,β-unsaturated product. acs.orgresearchgate.net This stabilization allows for yields far exceeding those from simple catalyzed isomerizations. acs.orgresearchgate.net For instance, the isomerization of this compound under these conditions can yield its α,β-unsaturated isomer in a high yield of 90%. acs.orgresearchgate.net The final α,β-unsaturated ester can be liberated from the iron complex by treatment with a ligand such as pyridine (B92270) or by exposure to carbon monoxide. acs.orgresearchgate.net
| Starting Material | Catalyst System | Product | Yield | Reference |
| This compound | Fe(CO)₅, UV photolysis | α,β-unsaturated ester | 90% | acs.org, researchgate.net |
| Methyl 3-butenoate | Fe(CO)₅, UV photolysis | α,β-unsaturated ester | 94% | acs.org, researchgate.net |
Nickel-Catalyzed Isomerization and Double Bond Position Influence
Nickel-catalyzed reactions are pivotal in organic synthesis, particularly for processes like isomerization and hydrocyanation. researchgate.net The position of the double bond in a molecule significantly influences the outcome of these catalytic reactions. While general nickel-catalyzed isomerization can convert terminal alkenes to internal alkenes, the specific catalyst system and conditions dictate the selectivity. researchgate.netchemrxiv.org
In the context of pentenoates, the double bond's location is a critical factor. For example, the nickel-catalyzed isomerization of ethyl 4-pentenoate results in the formation of ethyl 3-pentenoate, showing a controlled shift of the double bond. This demonstrates that the catalyst can selectively move the double bond from a terminal to an internal position. This type of isomerization is often part of a "chain-walking" mechanism, where a metal hydride intermediate migrates along the carbon chain, allowing for functionalization at a position remote from the original double bond. nih.gov The development of nickel catalysts that can predictably control the position of the C=C bond migration is an area of active research. researchgate.net
The influence of the double bond position is crucial for achieving desired products in sequential reactions. For instance, in nickel-catalyzed isomerization-hydroboration, the catalyst can move an internal double bond to the terminal position to yield the terminal hydroboration product exclusively. nih.gov This highlights the sophisticated control that can be exerted by the choice of catalyst and the inherent reactivity dictated by the substrate's structure, including the initial placement of the double bond. nih.gov
Novel Approaches and Related Synthetic Pathways
Beyond direct isomerization, a variety of novel synthetic methods and related pathways can be employed to generate this compound or its structural analogs. These approaches often involve multi-step sequences or powerful one-pot reactions.
Preparation from Diethyl Methylmalonate via Multi-step Reactions
A common and versatile method for synthesizing substituted esters is the malonic ester synthesis. This approach can be adapted to prepare compounds like ethyl 2-methyl-4-pentenoate, a structural isomer of this compound. The synthesis starts with diethyl methylmalonate. chemicalbook.com
The general procedure involves the deprotonation of diethyl methylmalonate with a strong base, such as sodium ethoxide or sodium hydride, to form a nucleophilic enolate. google.comorgsyn.org This enolate is then alkylated via reaction with an appropriate alkyl halide. For the synthesis of a pentenoate structure, an allyl halide like allyl bromide would be used. The reaction of the diethyl methylmalonate enolate with an allyl halide introduces the pentenoate backbone. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final substituted pentenoic acid, which can then be re-esterified to give the ethyl ester. Chemicalbook provides six synthetic routes for Ethyl 2-methyl-4-pentenoate starting from Diethyl methylmalonate. chemicalbook.com
A patent describes a similar procedure where the sodium salt of diethyl methylmalonate, formed with sodium hydride, is reacted with t-butyl (Z)-2-bromomethyl-2-butenoate to produce a more complex pentenoate structure. google.com
Tandem Oxidative-Wittig Olefination using Pyridinium (B92312) Dichromate (PDC)
Tandem reactions offer an efficient route to complex molecules by combining multiple transformations into a single operational step. A tandem oxidative-Wittig olefination provides a convenient method for converting primary alcohols into α,β-unsaturated esters. researchgate.net This process utilizes pyridinium dichromate (PDC) as an oxidant. researchgate.netamazonaws.com
In this one-pot procedure, a primary alcohol is oxidized by PDC to the corresponding aldehyde. rsc.org This aldehyde is then trapped in situ by a Wittig reagent, such as (carboethoxymethylene)triphenylphosphorane, which is present in the same reaction mixture. amazonaws.comresearchgate.net This sequence allows for the direct synthesis of E-configured α,β-unsaturated esters from readily available alcohols. amazonaws.com
This method has been successfully applied to the synthesis of ethyl (2E)-4-methylpent-2-enoate, an isomer of this compound, with good yields. amazonaws.com
| Starting Alcohol | Reagents | Product | Yield | Reference |
| 3-Methyl-1-butanol | PDC, (Ph₃P=CHCOOEt) | Ethyl (2E)-4-methylpent-2-enoate | 66% | amazonaws.com |
| Cinnamyl alcohol | PDC, (Ph₃P=CHCOOEt) | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 73% | amazonaws.com |
Copper-Catalyzed Aerobic Oxidative Azo-Ene Cyclization for Oxazolidinones and Lactams
While not a direct synthesis of this compound, the copper-catalyzed aerobic oxidative azo-ene cyclization is a related pathway that highlights the utility of olefins in the synthesis of nitrogen-containing heterocycles. colab.wssci-hub.se This reaction is used to synthesize valuable structures like oxazolidinones and lactams. sci-hub.seresearchgate.net
The process involves the aerobic oxidation of an ene-containing hydrazide, facilitated by a CuI/DMAP/O₂ system, to generate an azo compound. colab.wssci-hub.se This intermediate then undergoes an intramolecular azo-ene cyclization. sci-hub.se The "ene" component, an alkene, is a critical part of the starting material. Preliminary mechanistic studies suggest that the reaction proceeds through a concerted mechanism and that the presence of two carbonyl groups is essential for the cyclization to occur successfully. sci-hub.seresearchgate.net This methodology demonstrates how an olefin moiety, the core feature of compounds like this compound, can be a key functional group in advanced cyclization strategies for building complex heterocyclic frameworks. sci-hub.se
Regio- and Stereocontrol in Diene Additions to Related Dienophiles
The control of regioselectivity and stereoselectivity is a central challenge in organic synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction. Dienophiles that are structurally related to this compound are valuable in these reactions for constructing complex cyclic systems, such as steroids. cdnsciencepub.com
For example, methyl Z-2-methyl-4-oxo-2-pentenoate, a dienophile with a similar carbon skeleton, is used in the total synthesis of steroids. cdnsciencepub.comresearchgate.net In these reactions, achieving the correct regio- and stereochemistry is crucial. The selectivity of the Diels-Alder reaction can be dramatically influenced by the use of Lewis acid catalysts. researchgate.netresearchgate.net The Lewis acid can preferentially complex with one of the electron-withdrawing groups on the dienophile, thereby directing the approach of the diene. cdnsciencepub.comresearchgate.net This control allows for the synthesis of specific isomers required for the target molecule. cdnsciencepub.com This principle of using Lewis acids to control the outcome of diene additions is a general and powerful strategy in the synthesis of complex natural products. researchgate.netdur.ac.uk
Iii. Mechanistic Investigations of Reactions Involving Ethyl 4 Methyl 4 Pentenoate
Cyclopropanation Reactions
Cyclopropanation reactions involving ethyl 4-methyl-4-pentenoate can be influenced by several factors that affect the stereochemical outcome of the product.
Methodological Strategies for Addressing Low Cis-Selectivity
Low cis-selectivity in the rhodium-catalyzed cyclopropanation of alkenes is a known challenge that can be attributed to steric and electronic factors. To enhance the formation of the cis-cyclopropane product from this compound, researchers can employ several strategies. These include the careful selection of chiral ligands to create a sterically defined catalytic environment, adjustment of the electronic properties of the substrate to influence the transition state, and the use of computational modeling to predict selectivity.
Screening of Chiral Ligands (Phosphine, Iminocarbene) for Stereocontrol
The stereoselectivity of metal-catalyzed cyclopropanation reactions is highly dependent on the ligand coordinated to the metal center. ugent.be For reactions involving this compound, a variety of chiral ligands can be screened to achieve optimal stereocontrol.
Phosphine (B1218219) Ligands: Chiral phosphine ligands are widely used in asymmetric catalysis. dokumen.pub Their electronic and steric properties can be fine-tuned by modifying the substituents on the phosphorus atom, which in turn influences the geometry of the catalyst-substrate complex and the stereochemical outcome of the reaction.
Iminocarbene Ligands: Rhodium(I) iminocarbene complexes have emerged as highly cis-selective catalysts for the cyclopropanation of styrenes. ugent.be The rigid structure of the iminocarbene ligand can enforce a specific orientation of the substrate and the carbene precursor, leading to high levels of diastereoselectivity. ugent.be
A systematic screening of a library of these ligands would be instrumental in identifying the optimal catalyst for the desired stereoisomer.
Substrate Electronic Adjustment for Selectivity Enhancement
Altering the electronic properties of the substrate is another effective strategy to improve the selectivity of cyclopropanation reactions. For instance, the introduction of electron-withdrawing groups on related substrates like styrenes has been shown to mitigate low cis-selectivity in rhodium-catalyzed cyclopropanations. While direct modification of this compound itself might alter its fundamental structure, this principle can be applied to the design of related substrates for cyclopropanation reactions where selectivity is a key concern.
Computational DFT Studies for Transition State Modeling and Selectivity Prediction
Density Functional Theory (DFT) calculations are a powerful tool for understanding reaction mechanisms and predicting selectivity. uva.nl By modeling the transition states of the cyclopropanation reaction of this compound, researchers can gain insights into the factors that control the stereochemical outcome. DFT studies can help to visualize the geometry of the catalyst-substrate complex at the transition state and calculate the energy barriers for the formation of different stereoisomers. uva.nl This information is invaluable for the rational design of catalysts and reaction conditions that favor the formation of the desired product. uva.nl
For example, DFT calculations have been successfully used to show how a substrate, 4-pentenoate, can span the distance between a rhodium center and a receptor site in a catalyst, leading to highly selective reactions. uva.nl
Heck Coupling Reactions
The Heck reaction is a versatile method for carbon-carbon bond formation. Optimizing catalyst loading is crucial for achieving efficient and cost-effective transformations.
Catalyst Loading Optimization (e.g., Rh or Pd Catalysts)
In Heck coupling reactions involving this compound, the amount of catalyst used can significantly impact the reaction's efficiency and cost-effectiveness. The optimization of catalyst loading, typically with palladium (Pd) or rhodium (Rh) catalysts, is a key step in process development.
Researchers often perform trial experiments to determine the optimal catalyst loading, which is typically in the range of 1–5 mol%. For instance, palladium(II) acetate (B1210297) (Pd(OAc)2) has been used as a catalyst for the oxidative cross-coupling of olefins with acrylates. ntu.edu.sg In some cases, even very low concentrations of a palladium catalyst, in the parts per billion range, have been shown to be effective in Heck coupling reactions under microwave irradiation. researchgate.net
The following table illustrates a hypothetical optimization of palladium catalyst loading for a Heck reaction.
| Entry | Catalyst | Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)2 | 5 | 85 |
| 2 | Pd(OAc)2 | 2.5 | 82 |
| 3 | Pd(OAc)2 | 1 | 75 |
| 4 | Pd(OAc)2 | 0.5 | 60 |
This table is for illustrative purposes and does not represent actual experimental data.
The data suggests that while a higher catalyst loading leads to a better yield, a significant reduction in the catalyst amount can be achieved with only a minor decrease in product formation, thereby improving the economic and environmental profile of the reaction.
Solvent Polarity Effects on Intermediate Stabilization
While specific studies on the effect of solvent polarity on reactions involving this compound are not extensively documented in peer-reviewed literature, general principles of physical organic chemistry provide a framework for understanding these potential effects. In reactions that proceed through charged intermediates, such as carbocations, the polarity of the solvent plays a critical role in stabilizing these transient species.
Polar protic solvents, which possess a hydrogen atom attached to an electronegative atom, are particularly effective at stabilizing charged intermediates. uou.ac.in They can solvate both cations and anions, lowering the energy of the transition state and thus increasing the reaction rate. uou.ac.in For a hypothetical reaction where this compound might form a carbocation intermediate, a more polar solvent would lead to greater stabilization and a faster reaction rate. The dielectric constant (ε) of a solvent is a measure of its polarity; a higher dielectric constant generally corresponds to a faster reaction rate in reactions involving charged intermediates. uou.ac.in
Conversely, polar aprotic solvents, which have a dipole moment but lack an acidic proton, can also stabilize cations, though typically less effectively than protic solvents. uou.ac.in In reactions where intermediates need to be stabilized, the choice of aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) could be explored. The table below illustrates the general relationship between solvent polarity and reaction rates for a typical SN1 solvolysis reaction, a principle that can be extrapolated to other reactions involving carbocation intermediates. uou.ac.in
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic acid | 6 | 1 |
| Methanol (B129727) | 33 | 4 |
| Water | 78 | 150000 |
Temperature Gradient Experiments for Optimal Thermal Conditions
The determination of optimal thermal conditions is fundamental to maximizing the yield and selectivity of chemical reactions. For reactions involving this compound, temperature gradient experiments represent a systematic approach to identifying the ideal temperature range. This methodology involves conducting a series of experiments where the temperature is varied while all other reaction parameters (e.g., concentration, catalyst loading, reaction time) are held constant. acs.org
Methodologies like "One Factor At a Time" (OFAT) or more comprehensive "Design of Experiments" (DoE) can be employed to map the effect of temperature on reaction outcomes. acs.org By plotting reaction metrics such as yield or selectivity against temperature, a thermal optimum can be identified. While specific temperature gradient studies for reactions of this compound are not detailed in the literature, high-temperature studies on related ethyl esters have been conducted to understand decomposition and ignition kinetics. For instance, studies on ethyl propanoate pyrolysis behind shock waves investigate its thermal decomposition at temperatures between 1250–1750 K, which provides insight into its thermal stability rather than optimal synthetic conditions. kaust.edu.sa Such high-temperature conditions lead to decomposition via pathways like the six-centered ring elimination reaction to produce propanoic acid and ethylene. kaust.edu.sa For synthetic applications, much milder temperature ranges would be explored to prevent decomposition and favor the desired transformation.
Pummerer Rearrangement and Related Sulfur Chemistry
The Pummerer rearrangement is a classic transformation in organic sulfur chemistry, involving the conversion of a sulfoxide (B87167) to an α-acyloxy thioether upon treatment with an activating agent, typically an acid anhydride (B1165640). acs.org The reaction proceeds via an acyloxysulfonium ion intermediate, which, after deprotonation at the α-carbon, rearranges to the final product. acs.org There are no specific examples in the scientific literature of this compound being a substrate or product in a Pummerer rearrangement. The reaction is typically applied to sulfoxides bearing an α-proton.
Although no computational studies exist for a Pummerer reaction involving this compound, extensive theoretical investigations have been performed on the general mechanism. Density Functional Theory (DFT) calculations have been used to scrutinize the reaction between chiral sulfoxides and acetic anhydride. nih.gov These studies reveal a three-step mechanism:
Acetylation: A nucleophilic attack by the sulfoxide oxygen on the acetic anhydride, forming an acyloxysulfonium cation and an acetate anion. This initial step is typically found to be the rate-determining step. nih.gov
Proton Abstraction: The acetate anion acts as a base to remove a proton from the carbon alpha to the sulfur.
Intramolecular Transfer: A rearrangement occurs where the acetoxy group transfers to the α-carbon, yielding the final α-acetoxysulfide product. nih.gov
These computational models provide deep molecular-level insight into the transition states and intermediates that govern the reaction's progress. nih.gov
While classical Pummerer reactions often yield racemic products when starting with chiral sulfoxides, high stereoselectivity can be achieved by modifying the reaction conditions. acs.org The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of an amide solvent or additive, such as N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP), has been shown to induce high diastereoselectivity and enantioselectivity. acs.orgnih.gov
Mechanistic studies and computational analysis suggest that the amide and TMSOTf form a complex that acts as a highly efficient activation reagent for the anhydride and as a trapping agent for the acetate ion released in the first step. nih.govnih.gov This prevents the acetate from causing racemization. acs.org The amide additive is thought to modulate the Lewis acidity of the TMSOTf, which is key to preserving the stereochemistry of the product. acs.org The positive effect of solvents like DMAC and NMP on these highly stereoselective chiral transfer reactions has been well-documented for various chiral sulfoxides. nih.gov
Computational Studies on Reaction Mechanisms
Hydroformylation Studies
Hydroformylation, or the oxo process, is a crucial industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a cornerstone of C1 chemistry for producing aldehydes.
Both rhodium and palladium are highly effective catalysts for carbonylation reactions, including hydroformylation and alkoxycarbonylation. While specific studies on this compound are scarce, research on the closely related substrate, methyl 4-pentenoate, provides significant insight into these processes. researchgate.netuni-rostock.de
Rhodium-based catalysts are particularly active for hydroformylation. uni-rostock.de For instance, the selective hydroformylation of methyl 4-pentenoate has been achieved using a rhodium catalyst with a sulfonated triphenylphosphine (B44618) (TPPTS) ligand in a two-phase aqueous system. researchgate.net This system demonstrates high selectivity for the linear aldehyde, methyl 5-formylpentanoate, which is a valuable precursor for polymers like polyamides. researchgate.net
Palladium complexes are also well-known to catalyze carbonylation reactions efficiently. researchgate.net Palladium-catalyzed alkoxycarbonylation of methyl pentenoate isomers can be used to synthesize dimethyl adipate. uni-rostock.de The choice of ligand is critical in directing the selectivity of both rhodium and palladium-catalyzed reactions. For example, in palladium-catalyzed carbonylation, certain diphosphine ligands can favor the formation of esters (alkoxycarbonylation), while others may direct the reaction towards aldehydes or alcohols. uni-rostock.de
The table below summarizes representative results for the rhodium-catalyzed hydroformylation of a related pentenoate substrate.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (bar, CO/H₂) | Linear/Branched Ratio | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-pentenoate | Rh/TPPTS | Aqueous two-phase | - | - | 97:3 | researchgate.net |
| 4-Pentenoic acid | Rh(acac)(CO)₂ / Ligand 1 | DCM | 40 | 20 (1:1) | >20:1 | uva.nl |
Ester Hydrolysis Pathways
Hydrolysis is a fundamental chemical reaction for esters, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by acids or bases, or, in biological contexts, by specific enzymes. vulcanchem.com
In biological systems, the hydrolysis of esters is predominantly carried out by a class of enzymes known as esterases. vulcanchem.com These enzymes are ubiquitous and play a critical role in the metabolism and detoxification of a vast array of ester-containing compounds. Esterases function by catalyzing the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. scispace.com
For this compound, esterase-catalyzed hydrolysis results in the formation of its constituent parts: 4-methyl-4-pentenoic acid and ethanol (B145695). evitachem.com
Reaction: this compound + H₂O ---(Esterase)---> 4-methyl-4-pentenoic acid + Ethanol
Esterases exhibit broad substrate specificity, though the rate of hydrolysis can be influenced by the structure of the ester. nih.gov Studies on various esterases show they can hydrolyze a wide range of substrates, including short-to-medium chain alkyl and aryl esters. nih.gov For example, one versatile esterase was found to be highly active with short-chain esters like pNP-acetate and triacetin (B1683017) but could also process a diverse library of 61 different esters. nih.gov The efficiency of hydrolysis for allylic esters, such as this compound, can be influenced by steric factors near the ester group and the double bond. oecd.org The enzymatic kinetic resolution of racemic allyl esters using lipases and other esterases is a common method for producing enantiomerically pure alcohols, highlighting the effectiveness of these biocatalysts in cleaving such ester bonds. mdpi.comresearchgate.net
The hydrolysis of esters is a crucial initial step in their metabolism. This biotransformation converts a relatively lipophilic (fat-soluble) compound into more polar, water-soluble metabolites that can be more easily processed and excreted by the body. vulcanchem.com
Following the esterase-catalyzed breakdown of this compound, the two resulting products, ethanol and 4-methyl-4-pentenoic acid, enter separate metabolic pathways. evitachem.com
Ethanol : The metabolic pathway for ethanol is well-established. It is primarily oxidized in the liver by the enzyme alcohol dehydrogenase (ADH) to acetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to acetate. Acetate can then be converted to acetyl-CoA and enter the citric acid cycle.
4-methyl-4-pentenoic acid : The metabolism of the carboxylic acid moiety is more specific. As an unsaturated carboxylic acid, it is expected to undergo processes similar to fatty acid oxidation. The metabolic pathway for the closely related compound, 4-pentenoic acid, involves beta-oxidation. scispace.com The metabolism of allyl compounds, in general, is of significant interest. For instance, allyl esters are hydrolyzed to allyl alcohol and a carboxylic acid. oecd.org The liberated allyl alcohol is then oxidized by ADH to the reactive aldehyde, acrolein, which is subsequently oxidized to acrylic acid. oecd.org While the alcohol in the case of this compound is ethanol, the principle of hydrolysis preceding further oxidation and metabolism is a core concept in the metabolic fate of ester compounds. oecd.org
This initial hydrolysis step is therefore rate-determining for the subsequent metabolism and clearance of the compound's constituent parts from biological systems.
Iv. Advanced Spectroscopic and Analytical Characterization for Research Purity Validation
Chromatographic Techniques for Purity and Separation.gcms.cz
Chromatography is fundamental to the analytical workflow, providing powerful means to separate Ethyl 4-methyl-4-pentenoate from complex mixtures. The choice of technique depends on the specific analytical goal, from routine purity checks to comprehensive profiling of trace-level contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound. gcms.cz In this technique, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio.
This dual-detection system is highly effective for post-synthesis purity validation. gcms.cz The gas chromatogram provides a quantitative measure of purity by showing the relative concentration of the main compound peak versus any impurity peaks. The mass spectrum for the primary peak serves as a definitive confirmation of the compound's identity by matching its molecular ion peak to the expected molecular weight (142.20 g/mol ) and comparing its fragmentation pattern against reference spectra. sepsolve.com This ensures the absence of structural isomers or byproducts from the synthesis process. gcms.cz
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Type |
|---|---|
| Instrument | HP 6890 GC-5973 MSD / Agilent Technologies GC 7890A-5975C MSD. sepsolve.com |
| Column | Non-polar or semi-polar capillary column (e.g., DB-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40-60°C, ramped to 250-300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-600 amu |
| Detector | Quadrupole Mass Spectrometer |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction in real-time. gcms.czresearchgate.net For the synthesis of this compound, TLC allows a researcher to observe the consumption of starting materials (e.g., 4-methyl-4-pentenoic acid and ethanol) and the formation of the ester product. gcms.cz
A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate alongside the starting materials. researchgate.net The plate is then developed in a chamber containing a suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.net Because this compound is less polar than its carboxylic acid precursor, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The spots can be visualized under UV light if the compounds are UV-active, or by using a chemical stain. researchgate.net A potassium permanganate (B83412) (KMnO₄) stain is particularly effective as it reacts with the double bond in the product, causing a yellow spot to appear on a purple background. The reaction is considered complete when the spot corresponding to the starting material has disappeared. researchgate.net
Table 2: Representative TLC System for Monitoring Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 pre-coated plates. researchgate.net |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stain. researchgate.net |
| Expected Result | Product (ester) shows a higher Rf value than the reactant (carboxylic acid). |
For highly complex samples or when trace-level impurities must be identified, Comprehensive Two-Dimensional Gas Chromatography (GC x GC) offers significantly enhanced separation power compared to conventional GC. researchgate.net This technique uses two different columns connected by a modulator. acs.org The effluent from the first, longer column is trapped, focused, and periodically injected onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). gcms.cz
This two-tiered separation resolves components that co-elute in the first dimension. For this compound, GC x GC can separate the target compound from closely related isomers, degradation products, or matrix components in complex samples like flavor and fragrance formulations. gcms.czsepsolve.com The result is a structured two-dimensional chromatogram where compounds are grouped by chemical class, simplifying identification and providing a much cleaner signal for quantification, which is especially beneficial for ensuring research-grade purity. sepsolve.com
While GC is ideal for volatile esters, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a valuable alternative for purity analysis and preparative separation. HPLC is especially useful for analyzing less volatile derivatives or for isolating the compound from a complex reaction mixture.
A reverse-phase (RP) HPLC method can be employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. An exemplary method for a structural isomer involves a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. This technique is scalable and can be used for preparative separation to isolate highly pure this compound for research standards.
Table 3: Illustrative HPLC Conditions for Isomer Separation
| Parameter | Value/Type |
|---|---|
| Column | Newcrom R1 (Reverse Phase). |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid. |
| Detector | UV or Mass Spectrometry (MS) |
| Application | Purity analysis and preparative separation for isolating impurities. |
Comprehensive Two-Dimensional Gas Chromatography (GC x GC)
Spectroscopic Techniques for Molecular Structure Elucidation.gcms.cz
Spectroscopy is the cornerstone of structural characterization, providing definitive evidence of the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. gcms.cz
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The characteristic signals for this compound confirm the presence of the ethyl ester group and the specific arrangement of the pentenoate chain.
Table 4: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.73 | Singlet | 2H | H₂C=C (vinylic protons) |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ (ethyl ester) |
| ~2.40 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~2.29 | Triplet | 2H | -CH₂-CH₂ -C=CH₂ |
| ~1.72 | Singlet | 3H | =C-CH₃ (methyl on double bond) |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ (ethyl ester) |
The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group. The presence of a signal around 173 ppm confirms the ester carbonyl carbon, while signals in the olefinic region (around 144 and 111 ppm) confirm the double bond.
Table 5: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~173.1 | C =O (ester carbonyl) |
| ~144.3 | =C (CH₃) (quaternary alkene) |
| ~110.8 | =C H₂ (vinylic methylene) |
| ~60.3 | -O-C H₂-CH₃ (ethyl ester) |
| ~34.5 | -CH₂-C H₂-C=CH₂ |
| ~30.1 | -CO-C H₂-CH₂- |
| ~22.4 | =C-C H₃ (methyl) |
| ~14.2 | -O-CH₂-C H₃ (ethyl ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR)
Confirmation of Ester and Alkene Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum offers clear confirmation of the protons associated with both the ethyl ester and the terminal alkene functionalities.
The ethyl group of the ester gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons on the carbon chain adjacent to the carbonyl group and the double bond also produce distinct signals, allowing for complete assignment. Crucially, the alkene protons (=CH₂) and the allylic methyl protons (=C(CH₃)) provide definitive evidence for the pentenoate structure. nih.govchemicalbook.comrsc.org
A representative summary of the expected ¹H NMR chemical shifts for this compound is provided in the table below.
| Protons | Chemical Shift (ppm) | Multiplicity |
| =CH₂ | ~4.7 | Singlet |
| -OCH₂CH₃ | ~4.1 | Quartet |
| -CH₂C=O | ~2.4 | Multiplet |
| -CH₂CH₂C=O | ~2.3 | Multiplet |
| =C(CH₃) | ~1.7 | Singlet |
| -OCH₂CH₃ | ~1.2 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and alkene groups. nih.gov
A strong, sharp absorption peak is observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. researchgate.net The presence of the alkene group is confirmed by several peaks. A peak around 1640-1650 cm⁻¹ corresponds to the C=C stretching vibration. researchgate.net Additionally, C-H stretching vibrations associated with the alkene are typically observed just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹), while out-of-plane C-H bending vibrations can appear in the 890-900 cm⁻¹ region. researchgate.net The spectrum also shows C-H stretching and bending vibrations for the alkane parts of the molecule in the 2800-3000 cm⁻¹ and ~1450 cm⁻¹ regions, respectively. researchgate.net
The key FTIR absorption bands for this compound are summarized below.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1750 | Strong, sharp stretch |
| C=C (Alkene) | ~1640-1650 | Medium stretch |
| =C-H (Alkene) | ~3080 | Medium stretch |
| C-O (Ester) | ~1100-1300 | Strong stretch |
| C-H (Alkane) | ~2800-3000 | Medium to strong stretch |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of a compound, providing strong evidence for its identity.
For this compound, with the molecular formula C₈H₁₄O₂, the theoretical monoisotopic mass is calculated to be approximately 142.0994 Da. nih.govchemspider.com HRMS analysis of a pure sample of this compound would yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. nih.govamazonaws.com
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | nih.govscbt.com |
| Molecular Weight | 142.20 g/mol | scbt.comsigmaaldrich.com |
| Exact Monoisotopic Mass | 142.099379685 Da | nih.gov |
This precise mass measurement, in conjunction with the data from NMR and FTIR, provides a comprehensive and definitive characterization of this compound, confirming its structure and purity for research applications.
V. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in modeling the transition states of chemical reactions, which is crucial for predicting reaction selectivity. For unsaturated esters, these calculations can elucidate the energy barriers for various reaction pathways. For instance, in reactions like epoxidation or cross-metathesis, DFT can be employed to understand why certain regio- or stereoisomers are preferentially formed. sciforum.netresearchgate.netnih.gov By mapping the potential energy surface, researchers can identify the lowest energy transition state, which corresponds to the most likely reaction pathway. For Ethyl 4-methyl-4-pentenoate, DFT could be used to model the transition states in reactions involving its double bond, such as addition reactions or polymerizations, thereby predicting the selectivity and outcome of such transformations. Studies on other unsaturated esters have successfully used DFT to rationalize reactivity and stereospecificity, suggesting this would be a valuable approach for this compound as well. sciforum.netresearchgate.net
DFT is also a powerful tool for analyzing the electronic structure and predicting the vibrational spectra of molecules. The method can calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's reactivity and stability. sciforum.netresearchgate.net For this compound, understanding its electronic structure can provide insights into its reactivity in different chemical environments.
Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net For example, a DFT study on 4-pentenoic acid, a related compound, successfully used calculated vibrational frequencies to assign experimental IR bands. researchgate.net A similar approach for this compound would involve calculating its vibrational frequencies and comparing them to its experimental IR spectrum to provide a detailed understanding of its molecular vibrations.
Modeling Transition States for Reaction Selectivity
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for understanding the behavior of biological systems and for validating the stability of protein-ligand complexes. While direct MD simulation studies on this compound were not found, a detailed study on a closely related derivative, Ethyl 4-(4-methylphenyl)-4-pentenoate, provides significant insights into its potential interactions in a biological context.
MD simulations can be used to calculate the binding free energy between a ligand and a protein, which is a critical parameter in drug discovery. These calculations provide a quantitative measure of the affinity of a ligand for its target. In a study investigating the antiviral properties of Ethyl 4-(4-methylphenyl)-4-pentenoate against the Dengue virus NS2B-NS3 protease, MD simulations were employed to assess the stability of the enzyme-ligand complex. acs.orgresearchgate.net The binding free energy of this complex was calculated to be -48.23 kcal/mol, indicating a strong and favorable interaction. acs.org Such calculations are essential for ranking potential drug candidates and understanding the thermodynamic forces driving ligand binding.
MD simulations are crucial for validating the stability of an enzyme-ligand complex over time. By simulating the dynamic behavior of the complex in a physiological environment, researchers can assess whether the ligand remains bound to the active site and maintains its key interactions. In the study of Ethyl 4-(4-methylphenyl)-4-pentenoate, a 10-nanosecond MD simulation was performed. acs.org The stability of the complex was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. The results showed that the complex remained stable, with minimal fluctuations, confirming that the ligand forms a stable and lasting interaction with the Dengue virus protease. acs.orgresearchgate.net The average number of hydrogen bonds between the ligand and the protein was also monitored throughout the simulation, further confirming the stability of the interaction. researchgate.net
| Parameter | Value/Description | Source |
| Ligand | Ethyl 4-(4-methylphenyl)-4-pentenoate | acs.org |
| Target Protein | Dengue Virus NS2B-NS3 Protease | acs.org |
| Simulation Time | 10 ns | acs.org |
| Software | GROMACS | researchgate.net |
| Force Field | GROMOS96 | acs.org |
| Binding Free Energy | -48.23 kcal/mol | acs.org |
Protein-Ligand Binding Free Energy Calculations
Docking Analysis for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
As with the MD simulations, the most relevant data comes from the study of Ethyl 4-(4-methylphenyl)-4-pentenoate as a potential inhibitor of the Dengue virus NS2B-NS3 protease. acs.org In this research, docking analysis was used to predict the binding mode and affinity of the compound within the active site of the protease from all four dengue virus serotypes (DENV1-4). researchgate.net
The results showed that Ethyl 4-(4-methylphenyl)-4-pentenoate exhibited high binding affinity for the protease, with docking scores (C-scores) comparable to or better than the reference ligand, Panduratin. researchgate.net The docking poses revealed that the compound fits well into the hydrophobic pocket of the active site. Key interactions included hydrogen bonds between the carbonyl oxygen of the ester group and amino acid residues in the active site, such as Gly151 and Ser135. acs.orgresearchgate.net These interactions are crucial for anchoring the ligand in the binding pocket and are responsible for its inhibitory activity. The study highlighted the potential of this compound as a lead molecule for the development of new anti-dengue drugs. acs.orgresearchgate.net
| Dengue Serotype | Ethyl 4-(4-methylphenyl)-4-pentenoate C-Score | Reference Ligand (Panduratin) C-Score | Source |
| DENV-1 | 4.39 | 4.11 | researchgate.net |
| DENV-2 | 5.60 | 4.95 | researchgate.net |
| DENV-3 | 5.85 | 4.95 | researchgate.net |
| DENV-4 | 6.32 | 6.02 | researchgate.net |
Antiviral Properties and Protease Inhibition
Computational studies have explored the antiviral potential of derivatives of this compound, specifically focusing on protease inhibition. A notable study investigated Ethyl 4-(4-methylphenyl)-4-pentenoate as a potential inhibitor of the dengue virus NS2B-NS3 protease, an essential enzyme for viral replication. nih.gov This research identified the compound as a promising candidate for antiviral drug development through in silico analysis.
The investigation utilized molecular docking and dynamics simulations to assess the binding affinity and stability of the compound within the active site of the dengue virus protease. nih.gov The findings revealed that Ethyl 4-(4-methylphenyl)-4-pentenoate exhibited strong binding affinity to the protease, suggesting its potential to inhibit the enzyme's function and, consequently, viral assembly. nih.gov The study highlighted the compound as a potential lead molecule for the development of new anti-dengue therapies. nih.gov
The research compared the docking scores of Ethyl 4-(4-methylphenyl)-4-pentenoate against the four serotypes of the dengue virus (DENV1-4), showing its potential effectiveness across all types. The stability of the complex formed between the compound and the protease was further validated through molecular dynamics simulations, which indicated a stable interaction. nih.gov
Below is a data table summarizing the computational docking results for Ethyl 4-(4-methylphenyl)-4-pentenoate against the dengue virus protease serotypes.
Table 1: Docking Scores of Ethyl 4-(4-methylphenyl)-4-pentenoate against Dengue Virus Protease Serotypes
| Dengue Virus Serotype | C-Score Value |
|---|---|
| DENV1 | 4.39 |
| DENV2 | 5.60 |
| DENV3 | 5.85 |
This data is based on a computational study and represents theoretical binding affinity.
Vi. Advanced Applications in Organic Synthesis and Materials Science
Role as a Precursor in Complex Organic Molecules
The utility of unsaturated esters is well-established in the synthesis of intricate natural products. While direct applications of ethyl 4-methyl-4-pentenoate are specific, the reactivity of its core structure is representative of a class of compounds crucial in multi-step total synthesis.
The total synthesis of complex polyketides, such as the potent microtubule-stabilizing agent (+)-discodermolide, requires a strategic assembly of smaller, functionalized fragments. iupac.org Discodermolide's structure is characterized by a linear polypropionate backbone with multiple stereogenic centers and cis-olefins. iupac.org In this context, research has highlighted the role of the related compound, ethyl 4-pentenoate, as a key intermediate in the synthesis of discodermolide. Synthetic routes leverage such precursors to construct the elaborate carbon skeleton of the target molecule. iupac.org
Although the direct use of this compound in major published syntheses of discodermolide is not prominently documented, its structural similarity to key building blocks illustrates the potential of this class of molecules. The terminal double bond and ester functionality are essential for the coupling reactions and chain elongations that define the synthesis of polyketide natural products. organic-chemistry.orgscispace.com
In the field of steroid synthesis, the construction of the characteristic tetracyclic ring system with precise stereochemical control is a significant challenge. Research into the total synthesis of C-10 methylated steroids has demonstrated the use of related pentenoate derivatives as critical dienophiles in Diels-Alder reactions. Specifically, the compound methyl Z-2-methyl-4-oxo-2-pentenoate has been successfully employed as a key precursor. researchgate.netresearchgate.net This dienophile undergoes a stereo- and regio-selective diene addition, which is a crucial step in forming the steroid's core structure. researchgate.net While this specific precursor is not this compound, its application underscores the value of functionalized pentenoates in constructing complex cyclic systems like those found in steroids. researchgate.netcdnsciencepub.com
Total Synthesis of Biologically Active Polyketides (e.g., Discodermolide)
Functional Group Modifications and Derivative Synthesis
The chemical structure of this compound allows for targeted modifications to enhance its properties or introduce new functionalities, particularly for creating molecules with specific biological activities.
A significant application of modifying the this compound scaffold is in the development of antiviral agents. Through aromatic substitution, the derivative Ethyl 4-(4-methylphenyl)-4-pentenoate has been identified as a potential inhibitor of the dengue virus. researchgate.net Computational studies, including molecular docking and dynamics simulations, have revealed that this derivative exhibits effective antiviral properties by targeting the NS2B-NS3 protease of the dengue virus. researchgate.netresearchgate.net The addition of the aromatic group enhances the molecule's binding affinity to the active site of the viral protease, a mechanism crucial for inhibiting viral assembly and replication. researchgate.net This research highlights how functional group modification, specifically aromatic substitution, can transform a simple ester into a promising lead molecule in drug discovery. researchgate.net
Niche Applications in Specialty Chemicals
This compound is categorized for niche industrial use within the specialty chemicals sector. While detailed consumption data is limited, its applications are distinct from more common esters. Its structural isomer, ethyl 2-methyl-4-pentenoate, is used in specialty fragrance and flavor compositions, particularly for creating sweet, fruity notes like apple, strawberry, and pineapple. thegoodscentscompany.com This suggests a potential application for this compound in similar areas, where its specific structure could contribute a unique scent or flavor profile or serve as an intermediate for other proprietary specialty molecules.
Polymer Chemistry and Copolymerization Potential
The terminal alkene group in this compound makes it a candidate for polymer chemistry. This functional group can participate in addition polymerization and copolymerization reactions. While specific polymerization studies on this compound are not widely published, the behavior of structurally related compounds provides insight into its potential. For instance, the related 4-pentenoic acid, derived from lignocellulose, has been used to create bio-based polycarbonates through copolymerization with CO2 after being converted to an epoxide. semanticscholar.org The presence of the vinyl side chains on the resulting polymer allows for further functionalization. This demonstrates the potential of the pentenoate backbone in creating functional and potentially biodegradable polymers.
Surface Modification of Nanoparticles
The modification of nanoparticle surfaces is a critical process in materials science, enabling the tailoring of nanoparticle properties for specific applications, such as enhancing their dispersion in various media or introducing specific functionalities. While a variety of organic molecules are utilized for this purpose, detailed research findings specifically documenting the use of this compound for the surface modification of nanoparticles are not extensively available in publicly accessible scientific literature.
However, the principles of nanoparticle surface modification can be understood through related compounds and general methodologies. Typically, molecules with specific functional groups are used to anchor onto the nanoparticle surface. In the case of compounds structurally similar to this compound, the terminal double bond could potentially be utilized for polymerization reactions initiated from the nanoparticle surface, a technique known as "grafting from." This would result in a polymer brush layer chemically bound to the nanoparticle.
Another approach involves the "grafting to" method, where a polymer is first synthesized from the monomer (in this hypothetical case, from this compound) and then attached to the nanoparticle surface via a reactive end group. The ester group within the this compound molecule could also potentially be hydrolyzed to a carboxylic acid, which can then be used to bind to certain types of nanoparticles.
While direct data on this compound is scarce, research on analogous compounds provides insight into the potential effects of such modifications. For instance, the modification of silicon nanoparticles with related shorter-chain alkyl esters has been suggested to potentially enhance dispersion stability. The table below illustrates hypothetical data based on general principles of nanoparticle surface modification, demonstrating the kind of changes that might be observed if this compound were to be used.
Hypothetical Data on Nanoparticle Surface Modification
| Nanoparticle Type | Modifying Agent | Change in Hydrodynamic Diameter (nm) | Surface Energy (mJ/m²) |
|---|---|---|---|
| Titanium Dioxide | Unmodified | 250 ± 20 | 55 |
| Titanium Dioxide | Polymerized this compound | 350 ± 30 | 35 |
| Silica (B1680970) | Unmodified | 150 ± 15 | 60 |
This data is illustrative and not based on documented experimental results for this compound.
The research on related molecules, such as 2-methyl-4-pentenoic acid, has shown its use in creating functionalized copolymers which could then be applied in creating materials for applications like soft nanoparticular formulations. d-nb.info This suggests a potential pathway for the indirect involvement of derivatives of this compound in nanoparticle technology.
Further investigation into the reactivity of this compound and its interaction with various nanoparticle surfaces is necessary to establish its specific role and potential benefits in this advanced application. The lack of direct research findings underscores a potential area for future exploration in the field of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
